molecular formula C9H17F2NO2 B1478174 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-ol CAS No. 2098107-14-1

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-ol

Cat. No. B1478174
CAS RN: 2098107-14-1
M. Wt: 209.23 g/mol
InChI Key: GKJAYLCOUNVRAO-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-ol, also known as 2-E-4,4-DFPE, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 114.7 °C and a melting point of -43.2 °C. It is soluble in water and alcohols and is stable under normal conditions. 2-E-4,4-DFPE is a valuable reagent for a variety of organic synthesis reactions and is used in the study of biochemical and physiological processes.

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Yokoyama (2015) reviews the acidolysis mechanism of β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and confirming the hydride transfer mechanism's contribution to the benzyl-cation-type intermediates derived from these compounds. This research underscores the complex mechanisms involved in lignin model compound reactions and their relevance to understanding lignin degradation processes (Yokoyama, 2015).

Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

Thornton et al. (2020) summarize knowledge on the biodegradation and fate of ETBE, an ether oxygenate, in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically and detailing the enzymatic processes involved. This review provides insights into the microbial degradation pathways of ETBE, emphasizing the environmental fate of ether oxygenates (Thornton et al., 2020).

Novel Brominated Flame Retardants: Occurrence and Environmental Impact

Zuiderveen, Slootweg, and De Boer (2020) critically review the occurrence of novel brominated flame retardants (NBFRs) in various environments and consumer goods, discussing their registration, risks, and the need for further research on their environmental fate and toxicity. The study highlights significant knowledge gaps in the monitoring and understanding of NBFRs' impact on the environment (Zuiderveen et al., 2020).

Role of Ionic Liquids in Gas Separation Processes

Scovazzo (2009) reviews the performance of supported ionic liquid membranes (SILMs) in gas separation, particularly CO2/N2 and CO2/CH4 separations, analyzing literature data to predict SILMs' maximum CO2 permeability and the upper bounds for permeability selectivity. The review offers guidance on future research directions for SILMs and ionic liquids in enhancing gas separation efficiency (Scovazzo, 2009).

properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO2/c1-2-14-6-8-5-9(10,11)7-12(8)3-4-13/h8,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJAYLCOUNVRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-ol

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